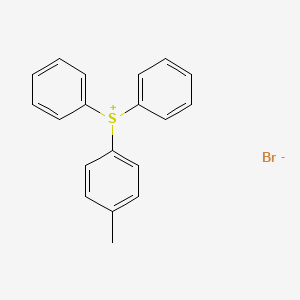
Sulfonium, (4-methylphenyl)diphenyl-, bromide
描述
准备方法
Synthetic Routes and Reaction Conditions
Sulfonium, (4-methylphenyl)diphenyl-, bromide can be synthesized using Grignard reagents and chlorotrimethylsilane as an activator . The reaction typically involves the formation of a sulfonium ion by reacting a sulfonium precursor with a suitable bromide source under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Sulfonium, (4-methylphenyl)diphenyl-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.
Substitution: The bromide ion can be substituted with other nucleophiles to form different sulfonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various sulfonium salts depending on the nucleophile used.
科学研究应用
Sulfonium, (4-methylphenyl)diphenyl-, bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Sulfonium, (4-methylphenyl)diphenyl-, bromide involves its interaction with molecular targets through the sulfonium ion. The sulfonium ion can act as an electrophile, facilitating various chemical reactions. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which can lead to the formation of different products depending on the reaction conditions.
相似化合物的比较
Similar Compounds
Tris(4-methylphenyl)sulfonium bromide: Another sulfonium salt with three 4-methylphenyl groups.
Diphenylmethylsulfonium bromide: A sulfonium salt with a diphenylmethyl group.
Uniqueness
Sulfonium, (4-methylphenyl)diphenyl-, bromide is unique due to its specific combination of phenyl and 4-methylphenyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other sulfonium salts may not be as effective.
属性
CAS 编号 |
4189-82-6 |
|---|---|
分子式 |
C19H17BrS |
分子量 |
357.3 g/mol |
IUPAC 名称 |
(4-methylphenyl)-diphenylsulfanium;bromide |
InChI |
InChI=1S/C19H17S.BrH/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18;/h2-15H,1H3;1H/q+1;/p-1 |
InChI 键 |
LXQKIBHHRQYGMT-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-6[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine](/img/structure/B8352089.png)
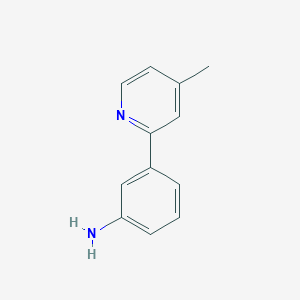
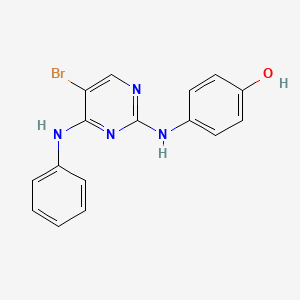

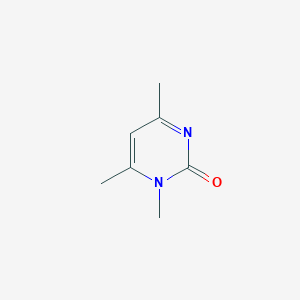
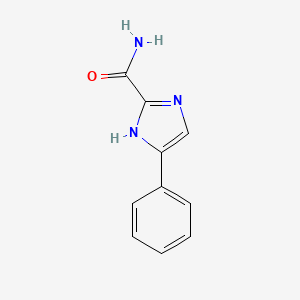

![6,7-Dichloro-5-methoxy-2-methylbenzo[b]thiophene](/img/structure/B8352131.png)

![Methyl 2-[(cyclopropylmethyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate](/img/structure/B8352153.png)

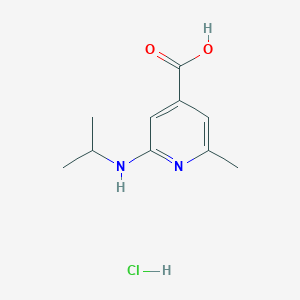

![methyl 4-[(1H-indazol-5-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B8352191.png)
